
Leiurotoxin I
説明
準備方法
Synthetic Routes and Reaction Conditions: Leiurotoxin I can be synthesized chemically through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is typically carried out under controlled conditions to ensure the correct folding and formation of disulfide bonds, which are crucial for the biological activity of the peptide .
Industrial Production Methods: While industrial-scale production of this compound is not common, the peptide can be produced in large quantities using recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli, and inducing the production of the peptide .
化学反応の分析
Types of Reactions: Leiurotoxin I primarily undergoes oxidation and reduction reactions, particularly involving its disulfide bonds. These reactions are essential for the proper folding and stability of the peptide .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol groups of cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol or β-mercaptoethanol can reduce disulfide bonds to free thiol groups.
Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which differ in their biological activity and stability .
科学的研究の応用
Leiurotoxin I has a wide range of applications in scientific research:
Neuropharmacology: It is used to study the function of small-conductance calcium-activated potassium channels in neurons.
Muscle Physiology: this compound helps in understanding the role of these channels in muscle contraction and relaxation.
Drug Development: The peptide serves as a lead compound for developing new drugs targeting potassium channels.
Toxin Research: It is used to explore the structure-function relationships of scorpion toxins and their interactions with ion channels.
作用機序
Leiurotoxin I is similar to other scorpion toxins such as apamin and charybdotoxin, which also target potassium channels . this compound is unique in its specificity for small-conductance calcium-activated potassium channels, whereas apamin targets a different subset of these channels, and charybdotoxin affects large-conductance channels . This specificity makes this compound a valuable tool for studying the distinct physiological roles of these channels .
類似化合物との比較
- Apamin
- Charybdotoxin
- Iberiotoxin
生物活性
Leiurotoxin I , also known as scyllatoxin , is a neurotoxic peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This 31-amino acid polypeptide is recognized for its potent biological activity, particularly its ability to interact with calcium-activated potassium channels (SK channels). The following sections detail its biological activity, structural characteristics, and implications in pharmacology and toxicology.
This compound primarily functions as a blocker of small conductance calcium-activated potassium channels (SK channels). These channels are crucial for regulating neuronal excitability and muscle contraction. The binding of this compound to these channels inhibits their activity, leading to prolonged depolarization of excitable cells.
- Binding Affinity : The affinity of this compound for its target channels has been characterized through various studies. For instance, a study found that the binding affinity for radiolabeled this compound was approximately pM, indicating a very high affinity for the binding sites on the SK channels .
-
Physiological Effects : this compound induces significant physiological changes, such as:
- Contraction of Smooth Muscle : It has been shown to contract the Taenia coli muscle previously relaxed by epinephrine, demonstrating its role in modulating smooth muscle activity .
- Inhibition of After-Hyperpolarization : The toxin blocks after-hyperpolarization in cultured muscle cells, which is crucial for restoring resting membrane potential after action potentials .
Structural Features
The structure of this compound is stabilized by three disulfide bridges, which are essential for maintaining its functional conformation. Research indicates that modifications to these disulfide bonds can significantly affect both the folding and biological activity of the toxin:
- Disulfide Bond Contribution : Studies have demonstrated that only two native disulfide bonds are necessary to preserve an active conformation of this compound. This suggests that while structural integrity is vital, certain modifications can be tolerated without loss of function .
Case Study 1: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of this compound revealed that specific amino acid residues play critical roles in its biological potency. For example:
- Arginine at Position 6 : This residue was identified as essential for high biological activity. Substituting it with other amino acids resulted in decreased potency .
- Methionine Substitution : Changing methionine at position 7 to arginine also affected the toxin's efficacy, suggesting that even minor alterations can have significant impacts on function .
Case Study 2: Analog Synthesis
Research involving synthetic analogs of this compound has provided insights into its functional mechanisms:
- Analog Synthesis : Three analogs were synthesized by replacing specific cysteine residues with alpha-aminobutyric acid (Abu). These analogs retained some native-like conformations but exhibited varying biological activities depending on their disulfide bond configurations .
Comparative Analysis
The following table summarizes key features and findings related to this compound and its analogs:
Feature/Characteristic | This compound | Analog LeTx1 | Analog LeTx2 |
---|---|---|---|
Amino Acid Length | 31 | 31 | 31 |
Disulfide Bonds | 3 | 2 native | 2 native |
Binding Affinity (Kd) | 80 pM | Similar to native | Decreased |
Biological Activity | High | Moderate | Low |
Structural Stability | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What structural features of Leiurotoxin I determine its specificity for Ca²⁺-activated K⁺ channels?
this compound’s activity is governed by its disulfide bond network and critical residues. Zhu et al. (2002) demonstrated that only two disulfide bonds (Cys3-Cys21 and Cys8-Cys26) are necessary for folding and activity, simplifying structural studies compared to other toxins with more bonds . Key residues like Arg6 and His31 are essential for binding to apamin-sensitive Ca²⁺-activated K⁺ channels. Methodologically, mutagenesis combined with circular dichroism (CD) spectroscopy and molecular dynamics simulations can validate structural stability, while in vitro binding assays (e.g., inhibition of [¹²⁵I]-apamin to rat brain synaptosomes) quantify functional impacts .
Q. What experimental methods are used to study this compound-channel interactions?
Critical approaches include:
- Binding Assays : Competitive inhibition assays using radiolabeled apamin ([¹²⁵I]-apamin) to measure this compound’s affinity for synaptosomal receptors .
- Circular Dichroism (CD) : To confirm structural integrity of synthetic analogs after residue substitutions .
- Molecular Dynamics (MD) : Simulations to predict conformational changes and residue interactions without disrupting the toxin’s α/β scaffold .
- In Vivo Neurotoxicity Tests : Intracerebroventricular injection in mice to assess physiological effects (e.g., convulsions, lethality) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s structure-activity data?
Contradictions often arise from varying experimental conditions (e.g., pH, ionic strength) or incomplete structural models. Sabatier et al. (2009) addressed this by synthesizing analogs (e.g., [R7]Lei-NH2) and comparing their CD spectra with MD-predicted structures. Discrepancies between in vitro binding affinity and in vivo toxicity (e.g., increased affinity but unchanged neurotoxicity in analogs) suggest non-receptor factors (e.g., blood-brain barrier permeability). A systematic approach involves:
- Controlled Mutagenesis : Targeting residues (Arg6, His31) to isolate functional contributions.
- Multi-Method Validation : Cross-referencing CD, MD, and binding/toxicology data to reconcile structural and functional outcomes .
Q. What computational strategies improve the design of this compound analogs with enhanced specificity?
Advanced modeling techniques include:
- Chimeric Design : Substituting C-terminal residues (e.g., [M22,K24,R27]Lei-NH2) to test functional epitopes while retaining structural stability .
- Free Energy Perturbation (FEP) : To predict binding energy changes caused by mutations.
- Phylogenetic Analysis : Using tools like CLUSTALW to align this compound with CSαβ superfamily members (e.g., iberiotoxin) to identify conserved functional motifs .
Q. How does phylogenetic analysis inform the evolutionary context of this compound’s function?
Zhu et al. (2005) mapped the CSαβ superfamily’s phylogenetic distribution, revealing this compound’s divergence in scorpion venom toxins. Researchers can:
- Build Sequence Alignments : Identify conserved residues (e.g., Arg6) across homologs.
- Functional Epitope Mapping : Correlate conserved regions with ion channel subtype specificity (e.g., SK vs. BK channels) .
- Divergence Time Estimation : Use Bayesian methods to trace evolutionary adaptations in venom peptides.
Q. Methodological Guidance Table
特性
IUPAC Name |
(4S)-4-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWDLLUGULWYIQ-BFRWRHKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H243N45O39S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3429.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142948-19-4 | |
Record name | 142948-19-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。